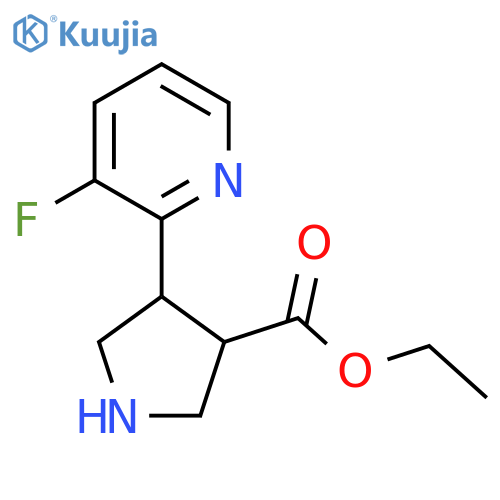

Cas no 2172499-73-7 (ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate)

2172499-73-7 structure

商品名:ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate

- EN300-1456225

- 2172499-73-7

-

- インチ: 1S/C12H15FN2O2/c1-2-17-12(16)9-7-14-6-8(9)11-10(13)4-3-5-15-11/h3-5,8-9,14H,2,6-7H2,1H3

- InChIKey: YRUTZQLNOKLNNW-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CN=C1C1CNCC1C(=O)OCC

計算された属性

- せいみつぶんしりょう: 238.11175589g/mol

- どういたいしつりょう: 238.11175589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 51.2Ų

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1456225-500mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 500mg |

$946.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-50mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 50mg |

$827.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-1000mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 1000mg |

$986.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-10000mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-2500mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-5000mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 5000mg |

$2858.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-1.0g |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1456225-250mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 250mg |

$906.0 | 2023-09-29 | ||

| Enamine | EN300-1456225-100mg |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate |

2172499-73-7 | 100mg |

$867.0 | 2023-09-29 |

ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2172499-73-7 (ethyl 4-(3-fluoropyridin-2-yl)pyrrolidine-3-carboxylate) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量